molecular formula C9H9BrFNO2 B3094765 3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid CAS No. 1260682-05-0

3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid

Cat. No.: B3094765
CAS No.: 1260682-05-0
M. Wt: 262.08
InChI Key: KQILRFRQSYLNIS-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9BrFNO2 This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety

Scientific Research Applications

3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

Safety data for “3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid” indicates that it may cause skin burns and eye damage . It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenylpropanoic acid derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Amination: The brominated and fluorinated intermediate is then subjected to amination, where an amino group is introduced at the alpha position of the propanoic acid moiety.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination may require the use of a fluorinating agent such as Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid
  • 3-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid
  • 3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid

Uniqueness

3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQILRFRQSYLNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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